5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one
Description
Properties
CAS No. |
681473-86-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-acetyl-4-methyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5-3-8(11)9-4-7(5)6(2)10/h4-5H,3H2,1-2H3,(H,9,11) |
InChI Key |
KQNFWPZPMIRQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC=C1C(=O)C |
Origin of Product |
United States |
Biological Activity
5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one
- Molecular Formula : C₉H₉N₁O₂
- Molecular Weight : 165.17 g/mol
- CAS Number : 100060-89-7
The compound features a dihydropyridine core, which is known for its ability to interact with various biological targets.
Antiviral Activity
Recent studies have highlighted the potential of 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one as an antiviral agent, particularly against Hepatitis B virus (HBV). The compound has demonstrated significant inhibition of HBV replication in cell assays with effective concentrations (EC50) in the low micromolar range (1.1–7.7 μM) and low cytotoxicity (CC50 > 80 μM), resulting in selectivity indexes (SI) of up to 92 .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity. In vitro studies have shown that it possesses moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth effectively .
Antioxidant Activity
The antioxidant potential of 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one has been assessed through various assays. It exhibits significant free radical scavenging activity, suggesting its role in mitigating oxidative stress-related damage .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with viral enzymes, particularly those involved in the replication cycle of HBV. Its ability to chelate divalent cations at the enzyme's active site enhances its inhibitory effects .
- Cellular Uptake : The lipophilic nature of the dihydropyridine structure facilitates cellular penetration, allowing for effective intracellular concentrations that contribute to its antiviral and antimicrobial activities.
- Antioxidative Mechanism : By scavenging reactive oxygen species (ROS), the compound reduces oxidative stress, which is crucial for protecting cells from damage induced by pathogens or environmental factors .
Study on Antiviral Efficacy
In a study focusing on HBV, researchers synthesized several derivatives of 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one and evaluated their antiviral activities. The most potent compounds exhibited EC50 values ranging from 1.1 to 4.7 μM with minimal cytotoxicity . This study highlights the structure-activity relationship (SAR) that can guide further optimization of antiviral agents.
Antibacterial Screening
A series of derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the dihydropyridine ring significantly influenced the MIC values, with some derivatives showing enhanced potency compared to the parent compound .
Data Tables
| Activity Type | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral | 1.1 - 7.7 | >80 | Up to 92 |
| Antibacterial | Variable | Variable | N/A |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 4, 5, and 6 significantly influence the properties of 3,4-dihydropyridin-2(1H)-one derivatives. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups : Acetyl (C=O) and ethoxycarbonyl substituents enhance electrophilicity, as evidenced by strong IR absorption at ~1680–1705 cm⁻¹ .
- Steric Effects : Bulky groups like 4-chlorophenyl or benzyl reduce reaction yields (e.g., 13% for compound 3 vs. 71% for DHPM) .
- Solubility : Methoxymethyl derivatives (e.g., compound 3) exhibit lower crystallinity, forming viscous oils .
Preparation Methods
Multicomponent Reactions (MCRs)
MCRs are efficient for constructing heterocycles in a single pot. While traditionally applied to dihydropyrimidinones, analogous strategies have been adapted for dihydropyridinones.
Key Components and Conditions
MCRs typically involve aldehydes, 1,3-dicarbonyl compounds, and amines or urea derivatives. For 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one, potential components include:
- Aldehyde : Acetaldehyde or substituted aromatic aldehydes.
- 1,3-Dicarbonyl compound : Ethyl acetoacetate or acetylacetone.
- Amine source : Urea or substituted amines.
Example Protocol
Note: Yields vary based on substituents and catalysts.
Cyclization and Ring-Opening Strategies
Cyclization is a cornerstone for constructing pyridinone scaffolds. Two approaches are prominent:
Intramolecular Cyclization
Reactions involving active methylene compounds (e.g., acetylacetone) with amines or aldehydes form the pyridinone core. For example:
- Precursor : N-Benzyl-2-chloroacetamide reacts with acetylacetone to form intermediates that cyclize under basic conditions.
- Conditions : EtONa/EtCOONa, reflux, followed by hydrolysis.
Key Steps
Ring-Opening of Pyrano-Pyridinones
4-Hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridin-2,5-diones undergo ring-opening with diethylene glycol to yield 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones, which can be further functionalized.
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Hydroxy-6-phenyl-6H-pyrano-pyridinone | 1,2-Diethylene glycol | 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one | 70–80% |
Stille reactions enable precise introduction of acetyl groups. For example:
- Substrate : N-Boc-5-iodo-2,3-dihydropyridin-4-one
- Reagent : Acetyltrimethyltin
- Conditions : Pd(PPh₃)₄, THF, 60°C.
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| N-Boc-5-iodo-2,3-dihydropyridin-4-one | 5-Acetyl-2,3-dihydropyridin-4-one | 42–70% |
Green Chemistry Approaches
Eco-friendly methods minimize waste and energy use:
Analytical Characterization
Critical data for confirming the structure:
NMR and IR Spectroscopy
X-Ray Crystallography
The heterocyclic ring adopts an envelope conformation with dihedral angles confirming the dihydropyridinone structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
